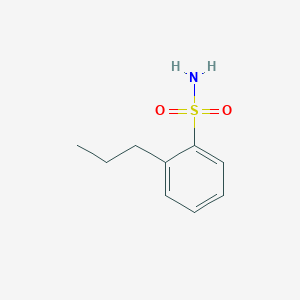

2-Propylbenzenesulfonamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Scientific Research Applications

Synthesis of Derivatives

“2-Propylbenzenesulfonamide” can be used in the synthesis of various derivatives. For instance, it has been used in the preparation of 1,2-diamines from N-tosylaziridine and aryl amines . This process is environmentally benign, efficient, and requires shorter reaction time .

Green Chemistry

The compound plays a significant role in green chemistry. It is used in the creation of graphene-based magnetic nanohybrids, which have exceptional properties and diverse applications .

Biomedical Polymers

“2-Propylbenzenesulfonamide” can be used in the synthesis of biomedical polymers. These polymers have been extensively developed for promising applications in various biomedical fields, such as therapeutic medicine delivery, disease detection and diagnosis, biosensing, regenerative medicine, and disease treatment .

Antibacterial Activity

Sulfonamides, including “2-Propylbenzenesulfonamide”, have been known for their antibacterial activity . They form the basis of several sulfa drugs and are commonly employed as chemotherapeutic and preventive agents against several diseases .

Anti-inflammatory and Anti-viral Activities

Sulfonamides also display a wide variety of biological activities such as anti-fungal, anti-bacterial, anti-thyroid, anti-inflammatory, and anti-viral .

Organic Materials, Agriculture, and Dyes

Sulfonamides are extensively utilized in organic materials, agriculture, and dyes . Their unique functional groups present in their structure make them versatile for various applications.

Mechanism of Action

Target of Action

2-Propylbenzenesulfonamide, like other sulfonamides, primarily targets the dihydropteroate synthetase and carbonic anhydrase enzymes . These enzymes play crucial roles in various biological processes. Dihydropteroate synthetase is involved in the synthesis of folic acid, a vital component for DNA synthesis in bacteria . Carbonic anhydrase, on the other hand, is involved in maintaining pH and fluid balance .

Mode of Action

Sulfonamides, including 2-Propylbenzenesulfonamide, act as competitive inhibitors of dihydropteroate synthetase . They are structural analogues of p-aminobenzoic acid (PABA), a substrate for the enzyme. By binding to the enzyme’s active site, they prevent PABA from accessing it, thereby inhibiting the synthesis of folic acid . This results in the inhibition of bacterial growth, as they are unable to synthesize the necessary components for DNA replication .

Biochemical Pathways

The primary biochemical pathway affected by 2-Propylbenzenesulfonamide is the folic acid synthesis pathway in bacteria . By inhibiting dihydropteroate synthetase, the compound disrupts this pathway, leading to a decrease in the production of folic acid . As a result, the bacteria are unable to replicate their DNA and proliferate .

Pharmacokinetics

They are usually well absorbed from the gastrointestinal tract, widely distributed throughout body tissues, metabolized in the liver, and excreted in the urine . .

Result of Action

The primary result of 2-Propylbenzenesulfonamide’s action is the inhibition of bacterial growth . By disrupting folic acid synthesis, the compound prevents bacteria from replicating their DNA, effectively halting their proliferation . This makes 2-Propylbenzenesulfonamide and other sulfonamides effective antibacterial agents .

Action Environment

The action of 2-Propylbenzenesulfonamide, like other sulfonamides, can be influenced by various environmental factors. For instance, the presence of PABA in the environment can reduce the effectiveness of the compound, as it competes with the drug for binding to dihydropteroate synthetase . Additionally, the compound’s stability and efficacy can be affected by factors such as pH and temperature

Safety and Hazards

properties

IUPAC Name |

2-propylbenzenesulfonamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H13NO2S/c1-2-5-8-6-3-4-7-9(8)13(10,11)12/h3-4,6-7H,2,5H2,1H3,(H2,10,11,12) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QZZZWEIWYVXIHQ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC1=CC=CC=C1S(=O)(=O)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H13NO2S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60630847 |

Source

|

| Record name | 2-Propylbenzene-1-sulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60630847 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

199.27 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Propylbenzenesulfonamide | |

CAS RN |

146533-54-2 |

Source

|

| Record name | 2-Propylbenzene-1-sulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60630847 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![7-methyl-3H-imidazo[4,5-f]quinoline](/img/structure/B114879.png)

![Benzamide,N-methyl-4-(2-methyl-1H-imidazo[4,5-c]pyridin-1-yl)-N-[3-methyl-1-[(2-pyridinylamino)carbonyl]butyl]-,(S)-](/img/structure/B114880.png)

![6,7,8,9-Tetrahydro-5H-cyclohepta[b]pyridine-2-carbonitrile](/img/structure/B114909.png)